Benzoyloxypaeoniflorin
Overview
Description
Scientific Research Applications
Benzoyloxypeoniflorin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Mechanism of Action
Target of Action
Benzoyloxypaeoniflorin, a compound isolated from the root of Paeonia suffruticosa, primarily targets tyrosinase and NF-κB . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, while NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Mode of Action
This compound acts as an inhibitor for both tyrosinase and NF-κB . It inhibits the activity of mushroom tyrosinase, with an IC50 of 0.453 mM . By inhibiting NF-κB, it can modulate the inflammatory response and other cellular processes .
Biochemical Pathways
It’s known that the compound’s inhibition of nf-κb can affect various cellular processes, including inflammation, immunity, and cell proliferation . Furthermore, its inhibition of tyrosinase can impact melanin production, which is involved in pigmentation and photoprotection .
Pharmacokinetics
Similar compounds like paeoniflorin, albiflorin, and oxypaeoniflorin have been studied in both normal and cerebral ischemia–reperfusion (cir) rats . These studies showed meaningful differences in the pharmacokinetics of these compounds between normal and CIR rats, suggesting that disease states could influence the ADME properties of these compounds .
Result of Action
This compound contributes to improving blood circulation through its inhibitory effect on both platelet aggregation and blood coagulation . It also exhibits anti-allergic activity, making it a potential candidate drug for the treatment of allergic diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and efficacy . Additionally, the compound’s stability can be influenced by factors such as temperature and light exposure
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Benzoyloxypaeoniflorin plays a crucial role in various biochemical reactions. It exhibits potent radical scavenging activity, which contributes to its antioxidant properties . This compound interacts with several enzymes and proteins, including superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative stress. Additionally, this compound has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, which helps in mitigating inflammation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, it has been observed to protect against oxidative stress-induced apoptosis by upregulating the expression of anti-apoptotic proteins such as Bcl-2 and downregulating pro-apoptotic proteins like Bax . In immune cells, this compound modulates the production of cytokines, reducing the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, while increasing the levels of anti-inflammatory cytokines like interleukin-10 . Furthermore, this compound influences cellular metabolism by enhancing mitochondrial function and promoting ATP production.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and activates nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant response elements . This activation leads to the upregulation of various antioxidant enzymes, including heme oxygenase-1 and glutathione peroxidase. Additionally, this compound inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the expression of pro-inflammatory genes . This dual action of enhancing antioxidant defenses and suppressing inflammation underlies its protective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that continuous exposure to this compound leads to sustained antioxidant and anti-inflammatory effects, with no significant loss of efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, including reduced oxidative stress, inflammation, and improved cognitive function . At high doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage range to maximize its therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites that are excreted through the urine and bile. This compound also influences metabolic flux by modulating the activity of key metabolic enzymes, including those involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . The compound is known to localize in the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects. Additionally, this compound can cross the blood-brain barrier, allowing it to reach and protect neuronal cells .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with various biomolecules to exert its effects . Post-translational modifications, such as phosphorylation, may influence its subcellular distribution and activity. Furthermore, this compound has been shown to target specific organelles, including the endoplasmic reticulum and lysosomes, where it modulates cellular processes such as protein folding and autophagy .
Preparation Methods
Benzoyloxypeoniflorin can be synthesized through various chemical routes. One common method involves the extraction from the root of Paeonia suffruticosa. The compound is then purified using chromatographic techniques . Industrial production methods typically involve large-scale extraction and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Benzoyloxypeoniflorin undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethyl acetate, and DMSO . Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Benzoyloxypeoniflorin is similar to several other compounds, including:
Albiflorin: (CAS#39011-90-0)
Benzoylalbiflorin: (CAS#184103-78-4)
Paeoniflorin: (CAS#23180-57-6)
Oxypaeoniflorin: (CAS#39011-91-1)
2’-O-Benzoylpaeoniflorin: (CAS#1456598-64-3)
Benzoylpaeoniflorin: (CAS#38642-49-8)
Mudanpioside C: (CAS#172760-03-1)
Galloylpaeoniflorin: (CAS#122965-41-7)
Paeoniflorigenone: (CAS#80454-42-8)
Paeonilactone B: (CAS#98751-78-1)
Paeonilactone C: (CAS#98751-77-0)
Benzoyloxypeoniflorin stands out due to its specific inhibitory effects on tyrosinase and NF-κB, making it unique in its applications in both medicine and cosmetics .
Properties
IUPAC Name |
[(1R,2S,3R,5R,6R,8S)-3-[(2S,3R,4S,5S,6R)-6-(benzoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)16-7-9-17(31)10-8-16)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)15-5-3-2-4-6-15/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWQCBZFJFSCLC-HRCYFWENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314538 | |
Record name | Benzoyloxypaeoniflorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72896-40-3 | |
Record name | Benzoyloxypaeoniflorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72896-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyloxypaeoniflorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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